molecular formula C21H15NO B14945380 2-Propynamide, N-[1,1'-biphenyl]-2-yl-3-phenyl-

2-Propynamide, N-[1,1'-biphenyl]-2-yl-3-phenyl-

Cat. No.: B14945380
M. Wt: 297.3 g/mol
InChI Key: OOGMYQOVMDIZJR-UHFFFAOYSA-N
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Description

N-biphenyl-2-yl-3-phenylprop-2-ynamide: is an organic compound that belongs to the class of ynamides. Ynamides are versatile intermediates in organic synthesis, known for their ability to participate in a wide range of chemical transformations. This compound features a biphenyl group and a phenylprop-2-ynamide moiety, making it a valuable building block in the synthesis of various biologically active molecules and heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-biphenyl-2-yl-3-phenylprop-2-ynamide typically involves the coupling of a biphenyl derivative with a phenylprop-2-ynamide precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a biphenylboronic acid with a phenylprop-2-ynamide halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of N-biphenyl-2-yl-3-phenylprop-2-ynamide may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-biphenyl-2-yl-3-phenylprop-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of N-oxides and diketones.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted biphenyl and phenylprop-2-ynamide derivatives.

Mechanism of Action

The mechanism of action of N-biphenyl-2-yl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit matrix metalloproteinases (MMPs) or opioid receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-biphenyl-2-yl-3-phenylprop-2-ynamide is unique due to its combination of biphenyl and phenylprop-2-ynamide moieties, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for diverse applications in organic synthesis, medicinal chemistry, and material science .

Properties

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

3-phenyl-N-(2-phenylphenyl)prop-2-ynamide

InChI

InChI=1S/C21H15NO/c23-21(16-15-17-9-3-1-4-10-17)22-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h1-14H,(H,22,23)

InChI Key

OOGMYQOVMDIZJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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